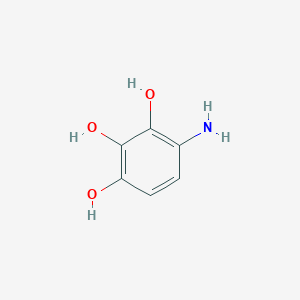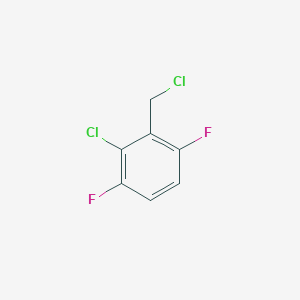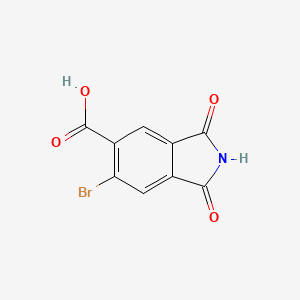
4-Aminobenzene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Aminobenzene-1,2,3-triol can be synthesized through several methods. One common approach involves the reduction of 4-nitropyrogallol. This reduction can be achieved using reagents such as tin and hydrochloric acid under reflux conditions . Another method involves the nitration of pyrogallol followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration of pyrogallol is carried out using concentrated nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like iron or tin in the presence of hydrochloric acid .
Análisis De Reacciones Químicas
Types of Reactions
4-Aminobenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Tin and hydrochloric acid or iron and hydrochloric acid are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: this compound from 4-nitropyrogallol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Aminobenzene-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: It is studied for its potential antioxidant properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 4-Aminobenzene-1,2,3-triol involves its interaction with various molecular targets. It can act as an antioxidant by donating electrons to neutralize free radicals. The amino group and hydroxyl groups on the benzene ring play a crucial role in its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Pyrogallol: Lacks the amino group present in 4-Aminobenzene-1,2,3-triol.
4-Nitropyrogallol: Precursor to this compound.
1,2,3-Benzenetriol: Lacks the amino group.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C6H7NO3 |
|---|---|
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
4-aminobenzene-1,2,3-triol |
InChI |
InChI=1S/C6H7NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,8-10H,7H2 |
Clave InChI |
ZLJTWBAYGJYHBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B13595305.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)



![1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13595335.png)





